Codlelure
Overview
Description
Codlelure, also known as (E,E)-8,10-dodecadien-1-ol, is a sex pheromone produced by the codling moth (Cydia pomonella). This compound plays a crucial role in the mating behavior of the codling moth, making it a valuable tool in integrated pest management (IPM) strategies. This compound is used to disrupt the mating process of the codling moth, thereby reducing the population of this pest in orchards and agricultural fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fatty acyl-ACP thioesterase FatB gene from California bay laurel (Umbellularia californica) and a bifunctional ∆9 desaturase gene from the codling moth . The process includes two consecutive desaturation steps: the first generates an E9 unsaturation, and the second creates a conjugated diene system from the E9 monoene C12 intermediate via 1,4-desaturation .
Industrial Production Methods
Industrial production of codlemone has been explored using metabolic engineering of the oilseed crop Camelina sativa. By introducing specific genes into Camelina, researchers have successfully produced mono- and di-unsaturated C12 chain length moth sex pheromone precursors . This green chemistry approach offers a sustainable and cost-effective alternative to conventional synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Codlelure undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reactions involve the formation and modification of double bonds.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of codlemone include fatty acyl-ACP thioesterase, desaturase enzymes, and various solvents and catalysts. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving codlemone include its isomers and derivatives, which are used in various applications, particularly in pest management .
Scientific Research Applications
Codlelure has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and behavior of conjugated dienes.
Biology: Plays a crucial role in understanding the mating behavior and communication of the codling moth.
Industry: Widely used in integrated pest management (IPM) strategies to control codling moth populations in orchards and agricultural fields
Mechanism of Action
Codlelure exerts its effects by mimicking the natural sex pheromone of the codling moth. The compound is detected by the male moth’s antennae, leading to a behavioral response that guides the male towards the source of the pheromone. This mechanism involves specific molecular targets and pathways, including the activation of olfactory receptors and subsequent neural signaling .
Comparison with Similar Compounds
Codlelure is unique due to its specific structure and function as a sex pheromone for the codling moth. Similar compounds include other moth sex pheromones, such as (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, which are used by different species of moths for communication and mating disruption . This compound’s uniqueness lies in its specific double bond configuration and its effectiveness in targeting the codling moth .
Biological Activity
Codlelure, chemically known as (E,E)-8,10-dodecadien-1-ol , is a significant sex pheromone used primarily by the female codling moth (Cydia pomonella) to attract males for mating. This compound plays a crucial role in the reproductive behavior of these moths and has been extensively studied for its biological activity and applications in pest management.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₂O
- Molecular Weight : 182.31 g/mol
- CAS Number : 33956-49-9
The structure of this compound consists of a 12-carbon chain featuring two double bonds in an E,E configuration, which is essential for its biological function as a pheromone. The hydroxyl group at one end enhances its volatility and detection by male moths .
This compound acts as a highly specific attractant for male codling moths. Male moths possess specialized olfactory receptors that detect this compound molecules in the environment. Upon detection, these receptors trigger behavioral responses, including:
- Increased flight activity towards the source of the pheromone.
- Enhanced upwind movement, allowing males to locate females more effectively.
Research indicates that exposure to controlled doses of this compound significantly influences male flight patterns and attraction levels, providing insights into the mechanisms underlying pheromone detection and response in insects .
Applications in Pest Management
Due to its specific biological activity, this compound is utilized in various pest management strategies, particularly in orchards where codling moths are prevalent. Its application helps monitor and control moth populations through mating disruption techniques. These methods involve releasing this compound into the environment to confuse male moths, thereby reducing mating success and subsequent pest populations .
Comparative Analysis with Other Compounds
This compound is structurally related to several other insect pheromones. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Biological Role | Unique Features |
---|---|---|---|
Codlemone | C₁₂H₂₂O | Sex pheromone for codling moths | Specific E,E configuration essential for attraction |
Cuelure | C₁₀H₁₂O | Sex pheromone for apple maggot flies | Shorter carbon chain than this compound |
(E)-β-Farnesene | C₁₅H₂₄ | Aggregation pheromone for various insects | Longer carbon chain; attracts multiple species |
(Z)-9-Tricosene | C₂₃H₃₄ | Sex pheromone for certain moth species | Longer linear chain; different attractant profile |
This compound stands out due to its specific function as a sex pheromone for the codling moth, while other similar compounds serve different roles or target different species .
Study on Olfactory Responses
A study conducted by researchers exposed male codling moths to varying concentrations of this compound. The findings indicated that higher concentrations resulted in significantly increased flight activity towards the source of the pheromone, demonstrating a clear dose-response relationship in olfactory detection and behavioral response .
Field Trials
Field trials utilizing this compound as part of integrated pest management (IPM) strategies have shown promising results. In orchards treated with this compound traps, there was a notable reduction in codling moth populations compared to untreated areas. These studies underscore the effectiveness of using pheromones in controlling pest populations while minimizing chemical pesticide use .
Properties
IUPAC Name |
(8E,10E)-dodeca-8,10-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBSLXBXRFNST-MQQKCMAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035288 | |
Record name | (8E,10E)-8,10-Dodecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33956-49-9, 57002-06-9 | |
Record name | Codlemone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33956-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Codlelure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033956499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,10-Dodecadien-1-ol, (8E,10E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (8E,10E)-8,10-Dodecadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8E,10E)-dodeca-8,10-dienol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodeca-8,10-dienol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CODLELURE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N0YTO8YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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